
Docosahexaenoic acid methyl ester
Overview
Description
Docosahexaenoic Acid methyl ester is a methylated analog of docosahexaenoic acid, an omega-3 fatty acid. It is a colorless to pale yellow liquid with a characteristic fishy odor. This compound is significant due to its incorporation into membrane phospholipids without being oxidized or hydrolyzed . It has a molecular formula of C23H34O2 and a molecular weight of 342.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosahexaenoic Acid methyl ester is typically synthesized through the esterification of docosahexaenoic acid with methanol. The reaction involves mixing docosahexaenoic acid with methanol in a molar ratio of 1:2. The esterification reaction is carried out at temperatures ranging from 120 to 150 degrees Celsius for several hours to several tens of hours .
Industrial Production Methods: Industrial production of this compound often involves the use of high-performance liquid chromatography (HPLC) to purify the compound from sources like fish oil or microalgae. For instance, Schizochytrium sp. is a microalgae that accumulates significant amounts of docosahexaenoic acid. The process involves optimizing the mobile phase velocity, loading amount, and mobile phase composition to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Docosahexaenoic Acid methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form peroxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acid methyl esters.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Reagents like sodium methoxide can be used for transesterification reactions.
Major Products:
Oxidation: Peroxides and hydroperoxides.
Reduction: Saturated fatty acid methyl esters.
Substitution: Various substituted fatty acid methyl esters.
Scientific Research Applications
Nutritional Applications
1.1 Dietary Supplements
DHA-ME is often incorporated into dietary supplements aimed at enhancing cognitive function and cardiovascular health. Studies have shown that supplementation with DHA can lead to improvements in memory and learning capabilities, particularly in aging populations.
Table 1: Effects of DHA-ME on Cognitive Function
Study | Population | Dosage | Duration | Outcome |
---|---|---|---|---|
Elderly | 500 mg/day | 6 months | Improved memory recall | |
Children | 1000 mg/day | 12 months | Enhanced cognitive development |
1.2 Infant Nutrition
DHA is crucial for brain development in infants. DHA-ME is used in infant formulas to ensure adequate intake of this essential fatty acid.
Pharmaceutical Applications
2.1 Anti-inflammatory Properties
Research indicates that DHA-ME exhibits anti-inflammatory effects, making it a candidate for therapeutic interventions in inflammatory diseases.
Case Study:
A study published in Frontiers in Microbiology demonstrated that DHA-ME reduced inflammation markers in animal models of colitis, suggesting its potential as a treatment for inflammatory bowel diseases .
2.2 Cardiovascular Health
DHA-ME has been studied for its role in reducing triglycerides and improving overall heart health. Its incorporation into pharmaceutical formulations targeting cardiovascular diseases is being explored.
Table 2: Cardiovascular Benefits of DHA-ME
Study | Population | Dosage | Duration | Outcome |
---|---|---|---|---|
Adults | 1000 mg/day | 8 weeks | Decreased triglycerides by 20% | |
Diabetics | 2000 mg/day | 12 weeks | Improved endothelial function |
4.1 Biodegradability Studies
DHA-ME's environmental impact is also being studied, particularly its biodegradability and potential as a sustainable chemical feedstock.
Case Study:
A recent study assessed the degradation rates of DHA-ME in various environmental conditions, indicating a favorable profile for use in eco-friendly products .
Mechanism of Action
Docosahexaenoic Acid methyl ester exerts its effects by incorporating into membrane phospholipids, thereby influencing membrane fluidity and function. It has been shown to upregulate the expression of β-secretase (BACE)2, which competes with BACE1 to cleave amyloid precursor protein, thus decreasing the production of extracellular amyloid-beta fragments . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
Comparison with Similar Compounds
Docosahexaenoic Acid: The parent compound, an omega-3 fatty acid with significant roles in brain and retinal function.
Eicosapentaenoic Acid: Another omega-3 fatty acid with similar health benefits but different structural properties.
Alpha-Linolenic Acid: A shorter omega-3 fatty acid that can be converted into docosahexaenoic acid in the body.
Uniqueness: Docosahexaenoic Acid methyl ester is unique due to its stability and ability to be incorporated into membrane phospholipids without being oxidized or hydrolyzed . This makes it particularly useful in research applications where stability is crucial.
Biological Activity
Docosahexaenoic acid methyl ester (DHA ME) is a methylated form of docosahexaenoic acid (DHA), an essential omega-3 fatty acid predominantly found in marine sources. This compound has garnered significant attention due to its various biological activities, particularly in neuroprotection, anti-inflammatory effects, and potential therapeutic roles in chronic diseases. This article reviews the biological activity of DHA ME, supported by data tables, case studies, and detailed research findings.
Overview of this compound
Chemical Structure and Properties
DHA ME is characterized by its long-chain polyunsaturated fatty acid structure, specifically having 22 carbon atoms and 6 double bonds (C22:6). The methyl ester form enhances its solubility and bioavailability compared to free DHA. Its molecular formula is with a molecular weight of approximately 350.5 g/mol .
Neuroprotective Effects
Research indicates that DHA ME can significantly enhance cognitive functions and protect against neurodegenerative conditions such as Alzheimer's disease. A study involving rats infused with amyloid-beta peptide showed that pre-administration of DHA improved avoidance learning ability, increased the docosahexaenoic acid/arachidonic acid ratio in the brain, and reduced neuronal apoptosis .
Table 1: Effects of DHA ME on Cognitive Function in Animal Models
Anti-Inflammatory Properties
DHA ME exhibits significant anti-inflammatory properties. It has been shown to modulate pro-inflammatory cytokine production and enhance the expression of anti-inflammatory mediators. For instance, in a study where chronic arachidonic acid was administered, DHA ME levels were inversely related to inflammatory markers in aged rats .
Case Study: Anti-Inflammatory Effects of DHA ME
A clinical trial assessed the impact of fish oil supplementation (rich in DHA) on Type 2 diabetic pregnant women. Results indicated that those receiving fish oil had higher levels of DHA in red blood cell membranes compared to the placebo group, suggesting enhanced anti-inflammatory responses .
Antioxidant Activity
DHA ME also demonstrates antioxidant properties by reducing oxidative stress markers in various cell types. In vitro studies have shown that treatment with DHA ME can decrease reactive oxygen species (ROS) levels and enhance glutathione levels, contributing to cellular protection against oxidative damage .
Table 2: Antioxidant Effects of DHA ME
Experiment | Cell Type | Treatment Concentration | Outcome |
---|---|---|---|
C3A cells | 125 µM | Reduced ROS levels; increased lipid metabolism | |
HepG2 cells | Various concentrations | Significant reduction in oxidized lipid droplets |
The biological activities of DHA ME are mediated through several mechanisms:
- Membrane Integration : As a methyl ester, DHA ME can integrate into cell membrane phospholipids, influencing membrane fluidity and function .
- Gene Expression Modulation : DHA ME activates nuclear receptors such as PPARs (Peroxisome Proliferator-Activated Receptors) which regulate genes involved in lipid metabolism and inflammation .
- Antioxidative Enzyme Activation : It enhances the activity of antioxidative enzymes like glutathione peroxidase, thereby reducing oxidative stress within cells .
Properties
IUPAC Name |
methyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-,20-19- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDLWFYODNTQOT-JDPCYWKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016115 | |
Record name | (4Z,7Z,10Z,13Z,16Z,19Z)-Methyl docosa-4,7,10,13,16,19-hexaenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2566-90-7 | |
Record name | (4Z,7Z,10Z,13Z,16Z,19Z)-Methyl docosa-4,7,10,13,16,19-hexaenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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